![molecular formula C7H6N2O B1316758 Pyrazolo[1,5-a]pyridin-6-ol CAS No. 184473-24-3](/img/structure/B1316758.png)
Pyrazolo[1,5-a]pyridin-6-ol
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Overview
Description
Pyrazolo[1,5-a]pyridin-6-ol is a heterocyclic compound containing two nitrogen atoms and an oxygen atom in its pyridine and pyrazole rings, respectively . It has diverse applications in the fields of medicinal chemistry, materials science, and catalysis.
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in the literature . One method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The molecular structure of Pyrazolo[1,5-a]pyridin-6-ol consists of a pyrazole ring fused with a pyridine ring . The exact structure can be determined using techniques such as NMR and HPLC .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyridin-6-ol can undergo various chemical reactions. For instance, it can participate in cycloaddition reactions with pyridine N-imine . More research is needed to fully understand the range of chemical reactions this compound can undergo .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyridin-6-ol has a molecular weight of 134.14 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density can be determined using standard laboratory techniques .Scientific Research Applications
Synthesis and Properties of Pyrazoles
Pyrazole-containing compounds, including Pyrazolo[1,5-a]pyridin-6-ol, represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They are highly desirable for synthesizing structurally diverse pyrazole derivatives .
Optical Applications
Pyrazolo[1,5-a]pyridin-6-ol has been identified as a strategic compound for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties . They allow good solid-state emission intensities, making them suitable for designing solid-state emitters .
Viral Research
Pyrazolo[1,5-a]pyridin-6-ol has gained significant interest due to its potential role in researching viruses. Studies suggest it might interfere with viral replication. One particular area of interest has been its investigation in the context of SARS-CoV-2, the virus responsible for COVID-19.
Fluorescent Molecules
Fluorescent molecules are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials. Pyrazolo[1,5-a]pyridin-6-ol has been identified as a strategic compound for these applications .
Synthesis of Other Fused Rings
Pyrazolo[1,5-a]pyridin-6-ol can be used to synthesize other fused rings . This strategy delivers the 1,2-diamine system, which could be used to synthesize other fused rings .
Biological Interactions
Fluorogenic heterocyclic compounds, including Pyrazolo[1,5-a]pyridin-6-ol, have been a major focus of research related to materials science and biological interactions . They display advantages over hydrocarbon-based fluorophores such as synthetic access methodologies that allow structural diversity, heteroatoms that make them potential chelating agents for ions, and better solubility in green solvents .
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-b]pyridin-6-one derivatives have been reported to exhibit anticancer activity by inhibiting microtubule polymerization .
Mode of Action
It’s worth noting that related compounds have been found to inhibit microtubule polymerization by binding to the colchicine site, resulting in the inhibition of cell migration, cell cycle arrest in the g2/m phase, and apoptosis of cancer cells .
Biochemical Pathways
The inhibition of microtubule polymerization, as seen in related compounds, can affect a variety of cellular processes, including cell division and intracellular transport .
Result of Action
Related compounds have been found to cause cell cycle arrest in the g2/m phase and induce apoptosis in cancer cells .
Action Environment
It’s worth noting that the stability of related fluorophores has been studied under exposure to extreme ph .
Safety and Hazards
Future Directions
Pyrazolo[1,5-a]pyridin-6-ol and its derivatives have shown promise in various fields, particularly in medicinal chemistry . Future research could focus on further exploring its anticancer potential and enzymatic inhibitory activity . Additionally, more studies are needed to fully understand its synthesis, chemical reactions, and mechanism of action .
properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-2-1-6-3-4-8-9(6)5-7/h1-5,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNMXGKVJSSDFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CC=N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyridin-6-ol |
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